molecular formula C20H20O9 B1220606 5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone CAS No. 50439-47-9

5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone

Cat. No.: B1220606
CAS No.: 50439-47-9
M. Wt: 404.4 g/mol
InChI Key: HCAGTMLWEWVIJA-UHFFFAOYSA-N
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Description

5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone is a natural product found in Baccharis incarum, Calycadenia fremontii, and other organisms with data available.

Scientific Research Applications

Tubulin Polymerization Inhibition

Lewin et al. (2010) described the semisynthesis of 5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone from hesperidin. They found that this compound binds with high affinity to tubulin and inhibits tubulin polymerization, a process critical for cell division, making it of interest as a potential anticancer agent (G. Lewin et al., 2010).

Plant Defense Mechanisms

The compound has also been identified in the plant Andrographis lineata, alongside other flavonoids. The role of these compounds in the plant's defense mechanisms and potential pharmacological properties is highlighted, although the specific functions of this compound in this context are not detailed (P. H. Kishore et al., 2003).

Antifeedant Properties

Morimoto, Kumeda, and Komai (2000) explored the antifeedant properties of flavonoids, including this compound, against common cutworms. They concluded that certain flavonoids, including this compound, can serve as a plant's defensive system against phytophagous insects (M. Morimoto et al., 2000).

Antiproliferative Activities

A study by Su et al. (2021) synthesized derivatives of this compound and evaluated their antiproliferative activities. Some derivatives showed moderate to high activities, highlighting the compound's potential in cancer treatment (Liangjun Su et al., 2021).

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c1-24-11-8-9(6-7-10(11)21)15-17(25-2)13(22)12-14(23)18(26-3)20(28-5)19(27-4)16(12)29-15/h6-8,21,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGTMLWEWVIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198477
Record name 5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50439-47-9
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50439-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MS/433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,4'-Dihydroxy-3,6,7,8,3'-pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,4'-DIHYDROXY-3,6,7,8,3'-PENTAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF99PJ2WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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